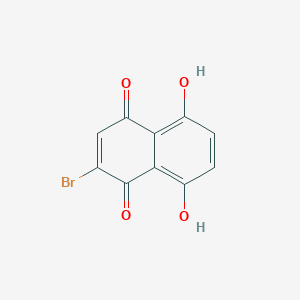
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is a halogenated derivative of naphthoquinone, known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione typically involves the bromination of 5,8-dihydroxy-1,4-naphthoquinone. This reaction is carried out using molecular bromine in an organic solvent such as carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants .
Industrial Production Methods
Industrial production of this compound can be achieved through the aerobic oxidation of naphthalene over a vanadium oxide catalyst, followed by bromination. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom.
Major Products Formed
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione involves its redox properties. It can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals. This activity is crucial for its antimicrobial and therapeutic effects. The compound targets cellular components, leading to membrane damage, DNA leakage, and disruption of the respiratory chain in microorganisms .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Another brominated derivative with different substitution patterns.
Uniqueness
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its combination of redox properties and halogenation makes it a valuable compound for various applications .
Properties
CAS No. |
78226-78-5 |
|---|---|
Molecular Formula |
C10H5BrO4 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
2-bromo-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H |
InChI Key |
IBKXPWMILRITGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















